molecular formula C11H18N2O2 B11773675 ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate CAS No. 237435-98-2

ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11773675
CAS No.: 237435-98-2
M. Wt: 210.27 g/mol
InChI Key: SJLDQQCTBUPSIG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a tert-butyl group at the 5-position and an amino group at the 3-position of the pyrrole ring, with an ethyl ester at the 2-position. Pyrrole derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their heterocyclic aromaticity and functional versatility.

Key features of this compound include:

  • tert-Butyl group: Imparts steric bulk, improving metabolic stability and influencing crystal packing.
  • Ethyl ester: Provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids).

Properties

CAS No.

237435-98-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H18N2O2/c1-5-15-10(14)9-7(12)6-8(13-9)11(2,3)4/h6,13H,5,12H2,1-4H3

InChI Key

SJLDQQCTBUPSIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with tert-butylamine and an appropriate amine source under acidic or basic conditions to form the pyrrole ring. The reaction conditions often include heating and the use of solvents such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Chemical Reactions of Ethyl 3-Amino-5-(tert-Butyl)-1H-Pyrrole-2-Carboxylate

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate can undergo several chemical reactions, including oxidation, substitution, and hydrolysis.

  • Oxidation : The amino group can be oxidized to form nitro derivatives using strong oxidizing agents.

  • Substitution : The tert-butyl group can be replaced by other substituents under specific conditions.

  • Hydrolysis : The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation Reactions

Reaction TypeReagentsProducts
OxidationStrong oxidizing agents (e.g., nitric acid)Nitro derivatives

Substitution Reactions

Reaction TypeReagentsProducts
SubstitutionHalogenating agents (e.g., N-chlorosuccinimide)Halogenated derivatives

Hydrolysis Reactions

Reaction TypeReagentsProducts
HydrolysisWater, acid or base catalystsCarboxylic acid derivatives

Comparison with Similar Compounds

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as ethyl 2-amino-1-Boc-1H-pyrrole-3-carboxylate, which features a Boc protecting group enhancing stability and reactivity. Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, another derivative, has a phenyl group at the 5-position, affecting its chemical properties and biological activity .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate has been investigated for its potential as a bioactive molecule with various medicinal properties:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research has shown that related compounds can interact with biological targets such as enzymes or receptors, leading to cytotoxic effects against cancer cell lines. This suggests a potential role in cancer therapeutics.

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Heterocycles : It can be used to construct more complex heterocyclic compounds, which are essential in drug development and materials science.
  • Modification of Functional Groups : The presence of the amino and ester groups allows for further chemical modifications, leading to a variety of derivatives with tailored properties.

Material Science

In material science, ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is explored for its potential use in developing materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics for applications in sensors or electronic devices.

Case Studies

Several studies have highlighted the potential applications of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate:

  • Anticancer Study : A study evaluated the cytotoxic effects of derivatives against various cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential.
  • Antimicrobial Evaluation : Research focused on the antimicrobial properties revealed that certain derivatives exhibited significant activity against bacterial strains, indicating their potential as new antibiotic agents.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate and related pyrrole derivatives, based on the provided evidence:

Compound Substituents Molecular Weight (g/mol) Key Spectral Data Synthesis Yield Applications/Notes
Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate (hypothetical) 3-NH₂, 5-t-Bu, 2-COOEt ~238.3 (estimated) Not explicitly reported; inferred IR: ~3260 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O) N/A Potential intermediate for bioactive molecules
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)... (10a) 1-Boc-protected NH, 2-Me, 5-indolyl, 4-indolylcarbonyl 554.6 ¹H-NMR (DMSO-d6): δ 10.20 (s, NH), 7.52 (s, indole H); MS: m/z 554 [M⁺] 98% Anticancer scaffold; high yield via CuCl₂-catalyzed cyclization
Ethyl 4-(2-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-tosyl-pyrrole-2-carboxylate (237) 4-(2-F-CF₃-benzoyl), 3-Me, 1-tosyl 496.2 (M⁻¹) ¹H-NMR: δ 8.16 (s, aromatic H); ESIMS: m/z 496.2 [M⁻¹] 81% Antiviral lead; sulfonyl group enhances solubility
Ethyl 5-(tert-butyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate (CAS 175276-55-8) 5-t-Bu, 2-Me, 1-Ph, 3-COOEt 285.4 Not reported; HS code 2933990090; DSSTox ID DTXSID70372448 N/A Structural isomer; phenyl group increases lipophilicity
Methyl 5-(3-amino-5-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2s) 5-(3-NH₂-5-CF₃-Ph), 2-COOMe 338.1 HRMS: m/z 338.06112 [M+H]⁺; synthesized via Suzuki coupling Not reported Fluorescent probe candidate; CF₃ group improves membrane permeability

Structural and Functional Insights

Substituent Effects on Reactivity :

  • The tert-butyl group in the target compound and its analogs (e.g., compound 10a ) enhances steric protection of the pyrrole core, reducing undesired side reactions.
  • Sulfonyl groups (e.g., in compound 237 ) improve solubility but may reduce metabolic stability compared to tert-butyl or ester groups.

Spectroscopic Differentiation: The NH signal in ¹H-NMR (δ ~10 ppm) is a hallmark of pyrroles with free or Boc-protected amino groups . Trifluoromethyl (CF₃) substituents (e.g., compound 237 ) produce distinct ¹⁹F-NMR shifts and ESIMS fragmentation patterns.

Biological Relevance :

  • Indole-containing analogs (e.g., 10a ) exhibit anticancer activity due to planar aromatic systems interacting with DNA.
  • Sulfonated derivatives (e.g., 237 ) are explored for antiviral applications, leveraging their electron-withdrawing properties.

Key Research Findings

  • Thermal Stability : tert-Butyl-substituted pyrroles (e.g., 10a, mp 169–173°C ) exhibit higher melting points than methyl- or phenyl-substituted derivatives, suggesting stronger intermolecular van der Waals interactions.

Biological Activity

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate features a unique pyrrole structure characterized by the presence of an ethyl ester group, an amino functional group, and a tert-butyl substituent. The molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, which contributes to its distinct chemical reactivity and biological activity. The compound's specific substitution pattern on the pyrrole ring enhances its versatility in organic synthesis and medicinal chemistry applications.

Biological Activity Overview

Research indicates that ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate exhibits significant biological activity, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can interact with various biological targets, suggesting potential antimicrobial effects. The compound's structure allows it to modulate enzyme or receptor activity, which is critical for its antimicrobial efficacy .
  • Anticancer Activity : Ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate has demonstrated cytotoxic effects against several cancer cell lines. Its ability to inhibit cell proliferation makes it a promising candidate for cancer therapeutics .

The biological activity of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is primarily attributed to its interaction with specific enzymes or receptors within biological systems:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its anticancer and antimicrobial properties .
  • Receptor Modulation : By altering receptor conformation or activity, ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate can influence signaling pathways crucial for cell survival and proliferation .

Research Findings and Case Studies

Several studies have explored the biological activities of ethyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate and its derivatives:

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer ActivityExhibited cytotoxic effects with IC50 values indicating potent activity against cancer cell lines.
Structure–Activity Relationship (SAR)Identified key structural features that enhance biological activity, emphasizing the importance of substituents on the pyrrole ring.

Q & A

Q. How do storage conditions impact the compound’s stability, and what degradation products form?

  • Methodological Answer : Under ambient light/moisture, hydrolysis of the ester group generates 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylic acid (detectable via TLC, Rf 0.3 in ethyl acetate/hexane 1:1). Store at −20°C under argon with desiccant (e.g., silica gel). Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation .

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